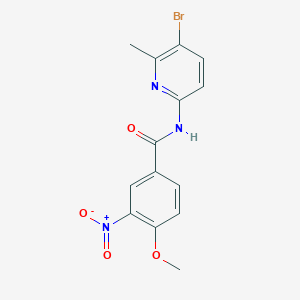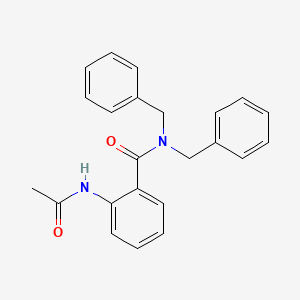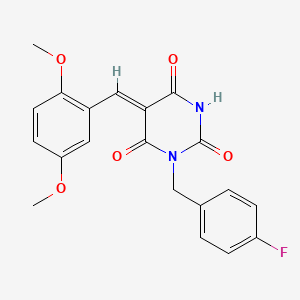![molecular formula C19H24FN3O2 B6028722 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of these mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in laboratory animals. Additionally, it has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine in laboratory experiments is its high potency and selectivity. Additionally, it has been shown to have good solubility in aqueous and organic solvents, making it easy to work with. However, one limitation of using this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine. One area of interest is the development of more potent and selective derivatives of this compound for use in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Finally, more research is needed to explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine involves the reaction of 4-fluorobenzyl bromide with 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid in the presence of triethylamine. The resulting intermediate is then reacted with morpholine in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-13-14(2)21-22-18(13)7-8-19(24)23-9-10-25-17(12-23)11-15-3-5-16(20)6-4-15/h3-6,17H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXPZNQEUEIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCOC(C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6028639.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)


![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![4-{[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6028687.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)

![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)